3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
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Overview
Description
3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is an organic compound characterized by the presence of a fluorophenyl group and a trifluoroacetylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzene and 2,2,2-trifluoroacetamide as the primary starting materials.
Formation of Intermediate: The 2-fluorobenzene undergoes a Friedel-Crafts acylation reaction with trifluoroacetic anhydride to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2,2,2-trifluoroacetamide under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation and amidation reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid: Similar structure but with a chlorine atom instead of fluorine.
3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid: Similar structure but with a bromine atom instead of fluorine.
3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-7-4-2-1-3-6(7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHYTYJDGHYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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